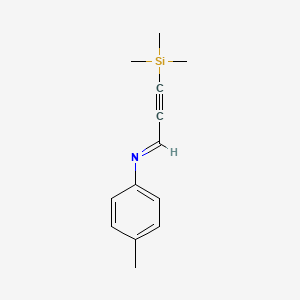
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a trimethylsilyl group and a 4-methylphenyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the reaction of a 4-methylphenylamine with a trimethylsilyl-protected alkyne. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality. Purification of the final product might involve techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine exerts its effects would depend on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, while the imine bond can participate in nucleophilic addition reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
The presence of both the trimethylsilyl group and the imine bond in (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine makes it unique compared to other compounds. This combination of functional groups can impart distinct reactivity and stability, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
81634-47-1 |
|---|---|
Formule moléculaire |
C13H17NSi |
Poids moléculaire |
215.37 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NSi/c1-12-6-8-13(9-7-12)14-10-5-11-15(2,3)4/h6-10H,1-4H3 |
Clé InChI |
WNDKRQJHLCPESQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
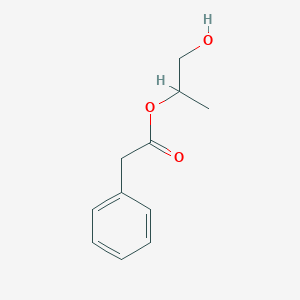
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
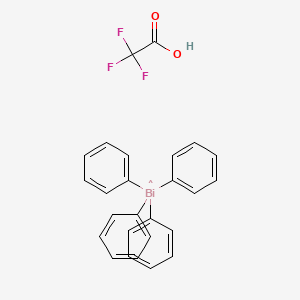
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
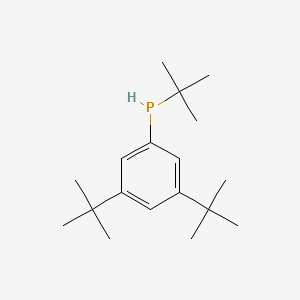
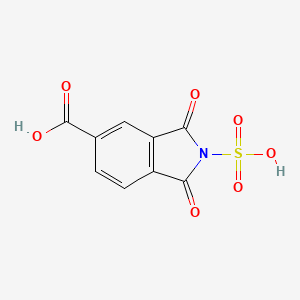
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

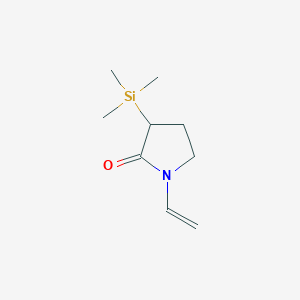
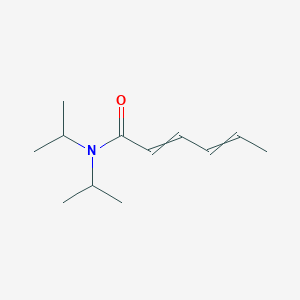
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
